3-Methylglutamic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-methylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-3(2-4(8)9)5(7)6(10)11/h3,5H,2,7H2,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJNAFIJPFGZRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00947320 | |
| Record name | 3-Methylglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00947320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2445-97-8, 6070-75-3, 63088-04-0 | |
| Record name | Glutamic acid, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC295435 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC82071 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC41356 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41356 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00947320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 63088-04-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Roles and Mechanisms of Action of 3 Methylglutamic Acid
Involvement in Metabolic Pathways
3-Methylglutamic acid (3-MGA) is a branched-chain organic acid primarily recognized as a biomarker for a group of inherited metabolic disorders known as 3-methylglutaconic aciduria. rupahealth.comnih.gov Its presence and concentration in bodily fluids provide insights into specific disruptions in mitochondrial metabolism, particularly in the catabolism of the essential amino acid leucine (B10760876) and in broader mitochondrial dysfunction. rupahealth.comnih.gov
The significance of this compound in general metabolic flux is primarily understood through its accumulation under conditions of metabolic stress. Its precursor, 3-methylglutaconyl-CoA (3-MG-CoA), is a normal intermediate in the breakdown of leucine. nih.govnih.gov However, the appearance of 3-MGA in urine often signals a bottleneck in this pathway or a more fundamental issue with mitochondrial energy metabolism. nih.govresearchgate.net In cases unrelated to defects in leucine breakdown, known as secondary 3-MGA-urias, the compound's origin is believed to be a diversion of mitochondrial acetyl-CoA. nih.govnih.gov This occurs when the Krebs cycle (also known as the citric acid or TCA cycle) is impaired, leading to an accumulation of acetyl-CoA. nih.govresearchgate.netmdpi.com This accumulated acetyl-CoA is then rerouted through a series of reactions to form 3-MG-CoA, which is subsequently hydrolyzed to 3-MGA. nih.govnih.gov Therefore, the presence of 3-MGA can be an indicator of reduced Krebs cycle flux and compromised mitochondrial function. nih.gov
The metabolism of 3-MGA's immediate precursor is regulated by the enzyme 3-methylglutaconyl-CoA hydratase (AUH), which catalyzes the reversible hydration of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). mdpi.comuniprot.orgresearchgate.net Under normal physiological conditions, the reaction proceeds toward HMG-CoA formation. nih.gov However, under specific metabolic conditions, such as the accumulation of HMG-CoA due to impaired Krebs cycle flux, the reaction can be driven in reverse, leading to the formation of 3-methylglutaconyl-CoA. nih.govresearchgate.netmdpi.com
Beyond its role in the leucine pathway, research has shown that stereoisomers of this compound can interact with other enzymes. Specifically, both (2S, 3R)- and (2S, 3S)-3-methylglutamic acid act as competitive inhibitors for glutamate (B1630785) mutase, an enzyme involved in the anaerobic degradation of glutamate. ias.ac.in This indicates that while they are not substrates for the mutase, they can bind to its active site, suggesting a potential for broader interaction with enzymes of amino acid metabolism. ias.ac.in
Table 1: Key Enzymes and Their Roles
| Enzyme | Abbreviation | Role | Metabolic Pathway |
|---|---|---|---|
| 3-Methylglutaconyl-CoA Hydratase | AUH | Catalyzes the reversible conversion of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA. uniprot.orgresearchgate.net | Leucine Catabolism, Acetyl-CoA Diversion Pathway |
| HMG-CoA Synthase 2 | HMGCS2 | Condenses acetoacetyl-CoA with acetyl-CoA to yield HMG-CoA. nih.govmdpi.com | Acetyl-CoA Diversion Pathway |
| HMG-CoA Lyase | HMGCL | Cleaves HMG-CoA to yield acetyl-CoA and acetoacetate. mdpi.comrupahealth.com | Leucine Catabolism |
| 3-Methylcrotonyl-CoA Carboxylase | 3MCCCase | Carboxylates 3-methylcrotonyl-CoA to form 3-methylglutaconyl-CoA. mdpi.com | Leucine Catabolism |
3-Methylglutaconic acid is intrinsically linked to the catabolism of leucine, a branched-chain amino acid. nih.gov In the primary form of 3-methylglutaconic aciduria (Type I), a deficiency in the enzyme 3-methylglutaconyl-CoA hydratase disrupts the fifth step of the leucine degradation pathway. rupahealth.comnih.govnih.gov This enzymatic block leads to the accumulation of the substrate 3-methylglutaconyl-CoA, which is then hydrolyzed to form 3-MGA, 3-methylglutaric acid, and 3-hydroxyisovaleric acid, all of which are subsequently excreted in the urine. nih.govnih.gov Studies involving leucine loading tests have provided strong evidence for this relationship; only patients with a confirmed defect in the AUH enzyme show a significant increase in urinary 3-MGA after a leucine challenge. nih.gov This supports the hypothesis that in other metabolic disorders, the elevated 3-MGA is independent of leucine breakdown. nih.gov
Within the mitochondrial matrix, the catabolism of leucine proceeds through several steps to yield 3-methylcrotonyl-CoA. mdpi.com This intermediate is then carboxylated in an ATP-dependent reaction by the enzyme 3-methylcrotonyl-CoA carboxylase to form trans-3-methylglutaconyl-CoA (3-MG-CoA). nih.govresearchgate.netmdpi.com Subsequently, 3-MG-CoA is hydrated by the enzyme 3-methylglutaconyl-CoA hydratase to produce (3S)-3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govresearchgate.netuniprot.orgmedchemexpress.com HMG-CoA is a crucial metabolic intermediate that can then be cleaved by HMG-CoA lyase to produce acetyl-CoA and acetoacetate, which can enter central energy pathways. nih.govmdpi.comrupahealth.com
The key enzymatic step connecting 3-MGA to the leucine pathway is catalyzed by 3-methylglutaconyl-CoA hydratase, which is encoded by the AUH gene. nih.govivami.commedlineplus.gov This mitochondrial enzyme facilitates the reversible hydration of 3-methylglutaconyl-CoA to form HMG-CoA. uniprot.orgresearchgate.net While the forward reaction (hydration) is part of normal leucine breakdown, the enzyme can also catalyze the reverse reaction (dehydration of HMG-CoA) at a much lower rate in vitro. nih.govuniprot.org A deficiency in this enzyme, caused by mutations in the AUH gene, is the direct cause of 3-methylglutaconic aciduria Type I, leading to the accumulation and excretion of 3-MGA. nih.govivami.com
In numerous metabolic disorders not directly related to leucine metabolism (secondary 3-MGA-urias), the excretion of 3-MGA is linked to general mitochondrial dysfunction and impaired Krebs cycle flux. nih.govnih.govresearchgate.net A proposed mechanism, termed the "acetyl-CoA diversion pathway," explains this connection. nih.govmdpi.comnih.gov When the Krebs cycle is inhibited due to issues such as defects in the electron transport chain, mitochondrial acetyl-CoA cannot be efficiently oxidized. nih.govmdpi.comnih.gov This leads to an accumulation of acetyl-CoA in the mitochondrial matrix. nih.govnih.gov
This excess acetyl-CoA is then diverted into an alternative pathway:
Two molecules of acetyl-CoA are condensed by the enzyme acetoacetyl-CoA thiolase to form acetoacetyl-CoA. nih.govmdpi.com
HMG-CoA synthase 2 then converts acetoacetyl-CoA and another molecule of acetyl-CoA into HMG-CoA. nih.govresearchgate.netmdpi.com
With elevated levels of HMG-CoA and a stalled Krebs cycle, the reversible nature of 3-methylglutaconyl-CoA hydratase becomes significant. The enzyme catalyzes the dehydration of HMG-CoA back to 3-methylglutaconyl-CoA. nih.govresearchgate.netmdpi.com
This newly formed 3-methylglutaconyl-CoA cannot proceed further up the leucine degradation pathway due to the kinetic properties of 3-methylcrotonyl-CoA carboxylase. nih.govresearchgate.net
Instead, the thioester bond of 3-methylglutaconyl-CoA is hydrolyzed, generating free 3-methylglutaconic acid (3-MGA), which is then excreted. nih.govnih.govresearchgate.net
This pathway provides a direct metabolic link between impaired Krebs cycle flux, acetyl-CoA accumulation, and the production of 3-MGA, establishing it as a key biomarker for compromised mitochondrial energy metabolism. nih.govnih.gov
Table 2: Metabolites Mentioned in the Article
Formation of 3-Methylglutaconyl CoA and 3-Hydroxy-3-Methylglutaryl CoA
Influence on Alanine (B10760859), Aspartate, and Glutamate Metabolic Pathways
Glutamate metabolism is a central hub for the synthesis of other amino acids, including alanine and aspartate. nih.gov This process is primarily mediated by intracellular transaminases, where glutamate serves as a nitrogen donor. nih.gov Specifically, glutamate can be converted to aspartate through the action of glutamate oxaloacetate transaminase, and to alanine via glutamate pyruvate (B1213749) transaminase. nih.gov In these reactions, the amino group from glutamate is transferred to other substrates, yielding α-ketoglutarate and the newly formed amino acid. nih.gov This transamination pathway is crucial for generating amino acids like aspartate and alanine, which are vital for various cellular functions. oup.com The metabolism of nearly all amino acids is initiated by these aminotransferase reactions, which produce glutamate that can then be utilized by either glutamate dehydrogenase or aspartate aminotransferase. nih.gov
Neurobiological and Neurotransmitter Modulation
This compound demonstrates notable effects on the nervous system, primarily through its interaction with neurotransmitter transport systems.
Glutamate is the most abundant excitatory neurotransmitter in the vertebrate nervous system, essential for over 90% of synaptic connections in the human brain. wikipedia.org The glutamate-glutamine cycle is a critical process for sustaining this neurotransmission; glutamate released into the synapse is taken up by glial cells, converted to the neutral amino acid glutamine, and then transported back to neurons to be regenerated into glutamate for subsequent release. guidetopharmacology.orgresearchgate.netjneurosci.org
(±)-threo-3-Methylglutamic acid (T3MG) acts as a potent blocker of glutamate transport. tocris.comnih.gov By inhibiting the reuptake of glutamate from the synaptic cleft, it modulates glutamatergic neurotransmission. researchgate.net This inhibition directly interferes with the glutamate-glutamine cycle, a fundamental process for replenishing the neurotransmitter pool of glutamate. jneurosci.org
The regulation of extracellular glutamate concentrations by transporters is crucial for protecting against excitotoxicity. guidetopharmacology.orgtocris.com While this compound influences glutamate levels, research indicates it is a poor agonist of ionotropic glutamate receptors in cultured hippocampal neurons, requiring high concentrations to elicit significant NMDA receptor-mediated currents. nih.gov
This compound is recognized as a significant modulator of Excitatory Amino Acid Transporters (EAATs), a family of proteins responsible for glutamate reuptake. tocris.comsigmaaldrich.comsigmaaldrich.com These transporters play a key role in regulating excitatory neurotransmission and maintaining low ambient levels of extracellular glutamate. guidetopharmacology.orgtocris.comnih.gov
Research has consistently demonstrated that (±)-threo-3-Methylglutamic acid is a selective inhibitor of the EAAT2 and EAAT4 subtypes over EAAT1 and EAAT3. nih.govsigmaaldrich.comsigmaaldrich.com This selectivity is quantified by its half-maximal inhibitory concentration (IC50) values across the different transporter subtypes. tocris.combiocrick.com
| EAAT Subtype | IC50 Value (μM) | Reference |
|---|---|---|
| EAAT1 | 1600 | tocris.combiocrick.com |
| EAAT2 | 90 | tocris.combiocrick.com |
| EAAT3 | 1080 | tocris.combiocrick.com |
| EAAT4 | 109 | tocris.combiocrick.com |
The data clearly indicates a higher potency of T3MG against EAAT2 and EAAT4, making it a valuable pharmacological tool for studying these specific transporters. nih.gov
The mechanism of inhibition by T3MG has been characterized as competitive. Studies using D-[3H]-aspartate, a non-metabolizable substrate commonly used to assay transporter activity, have shown that T3MG competitively inhibits its uptake. nih.govbiocrick.com This inhibition was observed in both cortical and cerebellar synaptosomes, which is consistent with the compound's potent inhibitory action on the EAAT2 and EAAT4 subtypes highly expressed in these regions. nih.govbiocrick.com While T3MG can induce substrate-like currents in oocytes expressing EAAT4, it does not elicit heteroexchange of preloaded D-[3H]-aspartate in cerebellar synaptosomes, which is inconsistent with the behavior of a transportable substrate inhibitor. nih.govnih.govbiocrick.com
| Effect | Mechanism | Reference |
|---|---|---|
| Modulation of Neurotransmission | Blocks glutamate transport, interfering with the glutamate-glutamine cycle. | guidetopharmacology.orgtocris.comnih.govresearchgate.net |
| Alteration of Synaptic Function | Inhibition of EAATs leads to reduced AMPA receptor accumulation and stability at the synapse. | nih.gov |
| Receptor Interaction | Poor agonist at ionotropic glutamate receptors (e.g., NMDA receptors). | nih.gov |
| Transporter Inhibition | Acts as a selective, competitive inhibitor of EAAT2 and EAAT4. | tocris.comnih.govbiocrick.com |
Modulation of Excitatory Amino Acid Transporters (EAATs)
Absence of Substrate Activity for Transporters
Threo-3-methylglutamic acid (T3MG) has been identified as a notable inhibitor of specific excitatory amino acid transporters (EAATs), particularly EAAT2 and EAAT4. nih.govbiocrick.com However, its interaction with these transporters is not that of a typical substrate. While it competitively inhibits the uptake of other substrates like D-aspartate, it does not appear to be transported itself. nih.govbiocrick.com
One key piece of evidence for this is the inability of T3MG to induce heteroexchange of preloaded D-[3H]-aspartate in cerebellar synaptosomes. nih.govbiocrick.com This process, where an external substrate facilitates the release of an internal one, is a characteristic behavior of transporter substrates. The absence of this activity with T3MG suggests it binds to the transporter but is not translocated across the membrane. nih.govbiocrick.com
Further studies using Xenopus oocytes expressing different EAAT subtypes have shown that while T3MG can produce substrate-like currents in oocytes expressing EAAT4, it does not do so for EAAT2. nih.govbiocrick.com This indicates a differential interaction with these two transporter subtypes. Despite the current induction in EAAT4, the lack of heteroexchange activity remains a strong argument against it being a true substrate. nih.gov
Interestingly, research on the contrasting actions of methylglutamate derivatives on EAAT1 and EAAT2 revealed that T3MG potently blocked glutamate transport by EAAT2 but was inactive on EAAT1 as either a substrate or a blocker at concentrations up to 300 microM. nih.gov This highlights the high selectivity of T3MG for certain EAAT subtypes.
Lack of Activity at Glutamate Ion Channels
While this compound interacts with glutamate transporters, its activity at ionotropic glutamate receptors, which are ion channels, is minimal. nih.gov Research has shown that significant concentrations of T3MG are required to elicit any substantial currents mediated by these channels. nih.gov
Poor Agonist Activity at Ionotropic Glutamate Receptors
Detailed pharmacological characterization has demonstrated that threo-3-methylglutamic acid is a poor agonist at ionotropic glutamate receptors. nih.gov Specifically, in cultured hippocampal neurons, concentrations exceeding 100 microM of T3MG were necessary to evoke significant NMDA receptor-mediated currents. nih.govbiocrick.com This indicates a very low potency as an agonist for this major class of ionotropic glutamate receptors. While some sources may refer to it as an ionotropic glutamate receptor agonist, the primary research highlights its weakness in this regard. medchemexpress.commedchemexpress.com
| Receptor Type | Compound | Activity | Concentration for Significant Effect | Reference |
| Ionotropic Glutamate Receptors | threo-3-methylglutamic acid | Poor Agonist | > 100 µM (for NMDA receptors) | nih.govbiocrick.com |
Potential as a Neurotransmitter or Neuromodulator
The primary role of glutamate in the central nervous system is as the main excitatory neurotransmitter. wikipedia.org It is involved in a vast array of neural functions, including synaptic plasticity, learning, and memory. wikipedia.org Amino acids and their derivatives, such as glutamate, aspartate, and GABA, are key players in synaptic transmission, acting as neurotransmitters and neuromodulators. clinicsearchonline.org
Given that this compound is a structural analog of glutamate, it has been investigated for its potential to act as a neurotransmitter or neuromodulator. Its ability to selectively inhibit EAAT2 and EAAT4, transporters responsible for clearing glutamate from the synapse, suggests it could modulate glutamatergic neurotransmission. nih.govrndsystems.comscbt.com By blocking these transporters, this compound could prolong the presence of glutamate in the synaptic cleft, thereby enhancing or altering the signal received by postsynaptic neurons.
However, its poor activity as an agonist at ionotropic glutamate receptors suggests it is unlikely to function as a direct excitatory neurotransmitter in the same way as glutamate. nih.gov Instead, its potential lies more in the realm of neuromodulation, where it could fine-tune the activity of glutamatergic synapses by influencing the concentration and duration of glutamate signaling. The selective nature of its interaction with EAAT subtypes further points to a specific modulatory role rather than a general neurotransmitter function. nih.govbiocrick.com
| Compound | Action | Potential Role |
| This compound | Selective inhibitor of EAAT2 and EAAT4 | Neuromodulator |
| Glutamate | Agonist at ionotropic and metabotropic glutamate receptors | Neurotransmitter |
Biosynthesis and Production in Biological Systems
Occurrence in Natural Products and Organisms
The non-proteinogenic amino acid (2S,3R)-3-methylglutamic acid (3mGlu) is a component of several complex lipopeptide antibiotics. researchgate.netnih.gov Its presence has been identified as important for the biological activity of these compounds. nih.govresearchgate.net Unlike its more widely distributed isomer L-glutamic acid, 3-methylglutamic acid has been found in only a few specific natural products. researchgate.netnih.govwikipedia.org
Research has identified this compound in the following lipopeptide antibiotics:
Daptomycin (B549167) and the related A21978C family of antibiotics, which are produced by the bacterium Streptomyces roseosporus. researchgate.netnih.gov
Calcium-Dependent Antibiotic (CDA) , which is produced by Streptomyces coelicolor. researchgate.netnih.gov
A54145 , an acidic lipopeptide antibiotic produced by Streptomyces fradiae. researchgate.net
The biosynthesis of these antibiotics occurs via non-ribosomal peptide synthetases (NRPSs). researchgate.netnih.gov In the case of daptomycin and CDA, a specific methyltransferase enzyme (DptI in S. roseosporus and GlmT in S. coelicolor, respectively) is responsible for creating the this compound residue. researchgate.netnih.govrsc.org This process involves the methylation of α-ketoglutarate, which is then transaminated to form (2S,3R)-3-methylglutamic acid before it is incorporated into the growing peptide chain. nih.govrsc.org
Table 4: Occurrence of this compound in Natural Products
| Natural Product | Producing Organism |
|---|---|
| Daptomycin / A21978C | Streptomyces roseosporus |
| Calcium-Dependent Antibiotic (CDA) | Streptomyces coelicolor |
| A54145 | Streptomyces fradiae |
Data from references researchgate.netnih.gov.
Pathophysiological Relevance and Disease Associations
3-Methylglutaconic Aciduria (MGA) Syndromes
3-Methylglutaconic aciduria (MGA) refers to a group of inherited metabolic disorders characterized by the elevated excretion of 3-methylglutaconic acid in the urine. wikipedia.orgrupahealth.com These conditions are broadly classified into five types, designated MGA type I, II, III, IV, and V. wikipedia.orgrupahealth.com While type I is a primary disorder of leucine (B10760876) metabolism, the other types are associated with mitochondrial dysfunction arising from different underlying genetic defects. rupahealth.comnih.gov
A unifying feature of the MGA syndromes is the impairment of mitochondrial function. wikipedia.orgrupahealth.com Mitochondria are essential cellular organelles responsible for generating energy. medlineplus.gov In MGA, disruptions in various mitochondrial processes lead to the characteristic buildup of 3-methylglutaconic acid. rupahealth.com While in Type I MGA the defect lies directly within the leucine catabolism pathway, in types II through V, the elevated 3-MGA levels are a secondary consequence of broader mitochondrial dysfunction. rupahealth.comnih.gov The accumulation of 3-methylglutaconic acid is therefore considered a biomarker for certain types of mitochondrial diseases. rupahealth.commdpi.com
3-Methylglutaconic aciduria type I (MGA1) is an inborn error of leucine metabolism resulting from the deficiency of the mitochondrial enzyme 3-methylglutaconyl-CoA hydratase. mdpi.comorpha.netnih.gov This disorder is inherited in an autosomal recessive pattern, meaning an individual must inherit two mutated copies of the responsible gene, one from each parent. orpha.netalextlc.org The clinical presentation of MGA1 is variable, with symptoms ranging from mild developmental delays to severe neurological impairment. nih.govmonarchinitiative.org
MGA type I is caused by mutations in the AUH gene, which provides the instructions for producing the 3-methylglutaconyl-CoA hydratase enzyme. wikipedia.orgalextlc.orgmedlineplus.gov This enzyme is responsible for a specific step in the breakdown of leucine, an essential amino acid. medlineplus.govmedlineplus.gov Mutations in the AUH gene can lead to a partial or complete loss of enzyme activity. medlineplus.govnih.gov This deficiency disrupts the normal metabolic pathway for leucine, causing a buildup of specific organic acids. medlineplus.govmedlineplus.gov The AUH gene is located on chromosome 9. medlineplus.gov
The deficiency of 3-methylglutaconyl-CoA hydratase leads to the accumulation of its substrate, 3-methylglutaconyl-CoA. wikipedia.org This primary accumulation results in the elevated urinary excretion of 3-methylglutaconic acid, the hallmark of the disorder. nih.govmedlineplus.gov In addition to 3-methylglutaconic acid, other organic acids also accumulate, including 3-methylglutaric acid and 3-hydroxyisovaleric acid. nih.govmedlineplus.govmedlineplus.gov The presence of high levels of 3-hydroxyisovaleric acid is a distinctive feature that helps differentiate Type I MGA from other forms. orpha.net
| Accumulated Organic Acid | Significance in MGA Type I |
| 3-Methylglutaconic Acid | The primary marker of the disease, resulting directly from the enzyme block. nih.govmedlineplus.gov |
| 3-Methylglutaric Acid | Also found in elevated levels, contributing to the overall organic aciduria. nih.govmedlineplus.gov |
| 3-Hydroxyisovaleric Acid | A key diagnostic marker that distinguishes Type I from other MGA syndromes. orpha.net |
The accumulation of these organic acids, particularly in the cerebrospinal fluid, is thought to be neurotoxic and contribute to the neurological symptoms seen in MGA Type I. alextlc.orgmedlineplus.govmedlineplus.gov The clinical spectrum of neurological manifestations is broad and can include:
Delayed psychomotor development medlineplus.govmedlineplus.gov
Speech delay medlineplus.govmedlineplus.gov
Dystonia (involuntary muscle contractions) medlineplus.govmedlineplus.gov
Spastic quadriparesis (muscle stiffness and weakness in all four limbs) medlineplus.govmedlineplus.gov
Optic atrophy (degeneration of the optic nerve) medlineplus.govmedlineplus.gov
Seizures dovemed.com
In some individuals, particularly those with adult-onset MGA Type I, damage to the white matter of the brain (leukoencephalopathy) is observed. medlineplus.govivami.com This damage can lead to progressive neurological problems such as dysarthria (difficulty with speech), ataxia (problems with coordination), and dementia. medlineplus.gov The exact mechanisms of brain damage are believed to be related to the toxic effects of the accumulated metabolites on brain cells. alextlc.orgsjdhospitalbarcelona.org
In contrast to Type I, secondary MGA-urias are not caused by a defect in the leucine degradation pathway itself. nih.gov Instead, the elevated levels of 3-methylglutaconic acid are a consequence of other underlying mitochondrial disorders. rupahealth.commdpi.com These can include defects in phospholipid remodeling, such as Barth syndrome (Type II), or disorders affecting mitochondrial membrane-associated proteins, like Costeff syndrome (Type III). mdpi.comsjdhospitalbarcelona.org
For some forms of MGA, the precise metabolic origin of the elevated 3-methylglutaconic acid is still not fully understood and is an area of ongoing research. nih.govsjdhospitalbarcelona.org It is hypothesized that in these secondary forms, disruptions in the mitochondrial energy production pathways lead to an accumulation of acetyl-CoA, which is then diverted into a pathway that produces 3-methylglutaconic acid. nih.govnih.gov Unlike primary MGA, leucine restriction does not affect the levels of 3-methylglutaconic acid in secondary MGA-urias, and 3-hydroxyisovaleric acid is typically not elevated. nih.govmdpi.com
Accumulation of Related Organic Acids (3-Methylglutaconic Acid, 3-Methylglutaric Acid, 3-Hydroxyisovaleric Acid)
Specific Genetic Associations Accounting for Mitochondrial Membrane Related Pathology
The accumulation of 3-methylglutamic acid is often linked to genetic mutations that affect the integrity and function of the mitochondrial membrane. These mutations disrupt various cellular processes, leading to the pathological manifestations observed in associated diseases.
TAZ Gene Mutations: Mutations in the TAZ gene are the cause of Barth syndrome, a well-known secondary 3-methylglutaconic aciduria. nih.govresearchgate.net The TAZ gene encodes for the protein tafazzin, a phospholipid transacylase located in the inner mitochondrial membrane. nih.govresearchgate.net Tafazzin is crucial for remodeling cardiolipin (B10847521), a unique phospholipid essential for the structure of mitochondrial cristae and the function of the electron transport chain. nih.govnih.gov Defective tafazzin leads to abnormal cardiolipin composition, morphological changes in the mitochondrial membrane, and consequently, impaired energy production. nih.gov This dysfunction is considered a primary cause of the cardiomyopathy and other symptoms seen in Barth syndrome. nih.govcincinnatichildrens.org
SERAC1 Gene Mutations: Mutations in the SERAC1 gene are associated with MEGDEL syndrome (3-methylglutaconic aciduria with deafness, encephalopathy, and Leigh-like syndrome). wikipedia.orgnih.gov The SERAC1 protein is a phosphatidylglycerol remodeling protein found at the interface of the mitochondria and the endoplasmic reticulum, where it facilitates phospholipid exchange. wikipedia.orgresearchgate.net These mutations impair both mitochondrial function and intracellular cholesterol trafficking. wikipedia.org The resulting defects in phosphatidylglycerol remodeling likely alter the composition of cardiolipin, affecting mitochondrial function and leading to the neurological and hearing problems seen in MEGDEL syndrome. medlineplus.govmetabolicsupportuk.org
OPA3 Gene Mutations: Recessive mutations in the OPA3 gene cause 3-methylglutaconic aciduria type III, also known as Costeff optic atrophy syndrome. nih.govgene.vision This disorder is characterized by early-onset optic atrophy and later development of extrapyramidal dysfunction. nih.gov The OPA3 protein is localized to the mitochondria and is believed to play a role in regulating mitochondrial morphology and fission. nih.govnih.gov Mutations in OPA3 place the cellular metabolic defect within the mitochondrion. nih.gov
DNAJC19 Gene Mutations: Mutations in the DNAJC19 gene are the cause of 3-methylglutaconic aciduria type V, also known as dilated cardiomyopathy with ataxia (DCMA) syndrome. google.comnih.gov The DNAJC19 protein is located in the inner mitochondrial membrane and functions as a mitochondrial chaperone, playing a role in the import of nuclear-encoded proteins into the mitochondria. wikipedia.orgnih.gov A lack of functional DNAJC19 protein is thought to alter the transport of proteins into the mitochondria, leading to reduced energy production and subsequent damage to high-energy-demand tissues like the heart and brain. medlineplus.gov
TMEM70 Gene Mutations: Mutations in the TMEM70 gene are associated with neonatal mitochondrial encephalo-cardiomyopathy and are a common cause of nuclear-origin ATP synthase deficiency. wikipedia.orgnih.govorpha.net The TMEM70 protein is located in the inner mitochondrial membrane and is involved in the assembly of ATP synthase (Complex V). wikipedia.orgmedlineplus.gov Mutations in this gene lead to a decrease in the amount and activity of ATP synthase, resulting in a wide range of symptoms, including 3-methylglutaconic aciduria, cardiomyopathy, and neurological issues. wikipedia.orgmdpi.com
Table 1: Genetic Associations with 3-Methylglutamic Aciduria and Mitochondrial Membrane Pathology
| Gene | Associated Disorder | Protein Function | Impact of Mutation on Mitochondrial Membrane |
| TAZ | Barth Syndrome (3-MGA-uria Type II) nih.gov | Phospholipid transacylase (Tafazzin) nih.gov | Abnormal cardiolipin remodeling, altered cristae structure, reduced electron transport chain function nih.gov |
| SERAC1 | MEGDEL Syndrome (3-MGA-uria Type IV) nih.gov | Phosphatidylglycerol remodeling, phospholipid exchange wikipedia.orgresearchgate.net | Impaired phosphatidylglycerol remodeling, altered cardiolipin composition, mitochondrial dysfunction medlineplus.govmetabolicsupportuk.org |
| OPA3 | 3-MGA-uria Type III (Costeff Syndrome) nih.govnih.gov | Regulation of mitochondrial morphology and fission nih.gov | Defect in mitochondrial function and structure nih.gov |
| DNAJC19 | 3-MGA-uria Type V (DCMA Syndrome) nih.gov | Mitochondrial chaperone, protein import wikipedia.orgnih.gov | Altered mitochondrial protein transport, reduced cellular energy production medlineplus.gov |
| TMEM70 | Neonatal Mitochondrial Encephalo-cardiomyopathy wikipedia.org | ATP synthase assembly factor wikipedia.orgmedlineplus.gov | Decreased ATP synthase assembly and activity, disorganized mitochondrial cristae nih.gov |
Impact on Brain Bioenergetics and Redox Homeostasis
The accumulation of this compound, a downstream metabolite of 3-methylglutaric acid, can disrupt the delicate balance of energy production and redox status within the brain. nih.govnih.gov
In vitro studies on rat cortical synaptosomes have shown that 3-methylglutaric acid can significantly reduce the mitochondrial redox potential. nih.gov This reduction, at a rate of 25%, indicates a compromise in mitochondrial function. nih.govmedchemexpress.com
3-methylglutaric acid has been found to inhibit the activity of Na+,K+-ATPase, a crucial enzyme for neurotransmission, by 30% in rat cortical synaptosomes. nih.govmedchemexpress.com This inhibition appears to be mediated by oxidative damage, as it can be prevented by co-incubation with antioxidants. nih.gov The Na+,K+-ATPase is vital for maintaining the electrochemical gradients necessary for nerve impulses.
The presence of 3-methylglutaric acid has been shown to increase the production of reactive species. nih.gov This was demonstrated by a 30% increase in 2',7'-dichlorofluorescein (B58168) (DCFH) oxidation, a marker for reactive species. nih.gov The induction of reactive species contributes to oxidative stress, which can damage cellular components and is implicated in the neurotoxicity associated with the accumulation of this acid. nih.govmedchemexpress.com
Table 2: Effects of 3-Methylglutaric Acid on Brain Bioenergetics and Redox Homeostasis
| Parameter | Effect | Magnitude of Change | Reference |
| Mitochondrial Redox Potential | Reduction | 25% | nih.govmedchemexpress.com |
| Na+,K+-ATPase Activity | Inhibition | 30% | nih.govmedchemexpress.com |
| Reactive Species Production | Induction | 30% increase in DCFH oxidation | nih.gov |
Inhibition of Na+,K+-ATPase Activity
Association with Autoimmune Diseases
Recent research has highlighted a potential link between altered metabolic profiles, including changes in this compound levels, and autoimmune diseases.
Systemic lupus erythematosus (SLE) is a chronic autoimmune disease, and its severe complication, lupus nephritis (LN), involves kidney inflammation. bmj.comnih.gov Metabolomic studies of urine have revealed distinct metabolic profiles that can differentiate between healthy individuals, SLE patients without kidney involvement, and LN patients. bmj.comresearchgate.net
In these studies, N-methyl glutamic acid was identified as one of the significantly altered metabolites in the urine of patients with LN compared to those with SLE but without nephritis. unisimon.edu.co This finding suggests that alterations in the metabolic pathways involving this compound may be associated with the pathogenesis of renal injury in lupus. bmj.comresearchgate.net Specifically, disturbances in alanine (B10760859), aspartate, and glutamate (B1630785) metabolism, as well as the citrate (B86180) cycle (TCA cycle) and glutamine and glutamate metabolism, have been noted. bmj.combmj.com These urinary metabolites, including methylglutamic acid, are being explored as potential non-invasive biomarkers to help distinguish between SLE with and without renal involvement. bmj.comresearchgate.net
Potential as a Biomarker of Disease
Elevated levels of 3-methylglutaconic acid (3-MGA) in bodily fluids, particularly urine, are a key diagnostic indicator for a collection of inherited metabolic disorders collectively known as 3-methylglutaconic acidurias (MGA-urias). rupahealth.com While found in only trace amounts in healthy individuals, an increased concentration of this branched-chain organic acid is a relatively common finding in patients suspected of having a metabolic disorder. mdpi.com The presence of 3-MGA is often associated with mitochondrial dysfunction and defects in the catabolism of the amino acid leucine. rupahealth.com When present at high levels, 3-methylglutaconic acid can act as an acidogen and a metabotoxin, leading to metabolic acidosis which can adversely affect multiple organ systems. hmdb.ca
The 3-methylglutaconic acidurias are broadly categorized into two groups: primary and secondary.
Primary 3-Methylglutaconic Aciduria : This category results from inborn errors of metabolism that directly block the catabolism of leucine. researchgate.net Specifically, 3-methylglutaconic aciduria type I is caused by a deficiency of the enzyme 3-methylglutaconyl-CoA hydratase (encoded by the AUH gene), which is a crucial step in the breakdown of leucine. mdpi.comorpha.netnih.gov This deficiency leads to a buildup of pathway intermediates, including 3-methylglutaconyl-CoA, which is then hydrolyzed to form 3-methylglutaconic acid and excreted in the urine. researchgate.net Patients with primary 3-MGA-uria type I are distinguished by highly elevated levels of 3-methylglutaconic acid and the presence of 3-hydroxyisovaleric acid in their urine. orpha.net
Secondary 3-Methylglutaconic Aciduria : In this larger and more diverse group of disorders, there are no deficiencies in the enzymes of the leucine catabolism pathway. researchgate.net Instead, the elevated 3-MGA is a consequence of compromised mitochondrial energy metabolism. mdpi.comresearchgate.netnih.gov When mitochondrial function is impaired, such as through defects in the electron transport chain or ATP synthase, acetyl-CoA can accumulate. researchgate.netnih.gov This excess acetyl-CoA is then diverted into a de novo synthesis pathway to produce 3-methylglutaconyl-CoA, which subsequently forms 3-methylglutaconic acid. researchgate.netnih.gov Therefore, in these cases, 3-MGA serves as a biochemical marker for a wide range of syndromes affecting mitochondrial function. mdpi.comgenome.jp
The clinical presentation of MGA-urias is highly variable, ranging from asymptomatic to severe neurological impairment. mdpi.com This heterogeneity underscores the importance of 3-MGA as a diagnostic marker that prompts further investigation into the underlying genetic cause.
Table 1: Types of 3-Methylglutaconic Aciduria and Associated Features
| Type | Associated Gene(s) | Key Clinical and Biochemical Features |
| Type I | AUH | Deficiency of 3-methylglutaconyl-CoA hydratase. orpha.net Variable phenotype from mild speech delay to severe psychomotor retardation, leukoencephalopathy, and metabolic acidosis. orpha.netmedlineplus.gov Urine shows highly elevated 3-methylglutaconic acid and 3-hydroxyisovaleric acid. orpha.net |
| Type II (Barth Syndrome) | TAZ (G4.5) | X-linked disorder. genome.jp Characterized by cardiomyopathy, neutropenia, skeletal myopathy, and growth delay. barthsyndrome.org Urinary 3-MGA levels are typically increased 5- to 20-fold. barthsyndrome.org |
| Type III (Costeff Syndrome) | OPA3 | Autosomal recessive disorder, prevalent in the Iraqi-Jewish population. metabolicsupportuk.orgorpha.net Characterized by early-onset optic atrophy and later development of choreoathetosis. orpha.net |
| Type IV (MEGDEL Syndrome) | SERAC1 | Acronym for 3-M ethylglutaconic aciduria, sensorineural E ncephalopathy, D eafness, and L eigh-like syndrome. genome.jp Associated with infantile mitochondrial hepatopathy. genome.jp |
| Type V | DNAJC19 | Also known as DCMA syndrome (Dilated Cardiomyopathy with Ataxia). genome.jp Presents as an autosomal recessive Barth syndrome-like condition. genome.jp |
| Type VI | CLPB | Associated with 3-methylglutaconic aciduria, congenital neutropenia, progressive brain atrophy, cataracts, and movement disorders. genome.jp |
| Type VII | HTRA2/Omi | Associated with infantile neurodegeneration and 3-methylglutaconic aciduria. genome.jp |
| Type VIII | TIMM50 | Associated with mitochondrial epileptic encephalopathy and variable complex V deficiency. genome.jp |
While 3-methylglutaconic acid is an established biomarker, another related compound, 3-methylglutarylcarnitine (B109733), has emerged as a potential biomarker specifically for compromised mitochondrial energy metabolism. nih.gov Normally, levels of 3-methylglutarylcarnitine in the body are very low. nih.gov Its elevation is detected in certain inborn errors of metabolism (IEMs) and also in various forms of heart disease and acute injuries. nih.gov
The formation of 3-methylglutarylcarnitine is linked to the accumulation of the leucine catabolism intermediate, trans-3-methylglutaconyl-CoA (3MGC-CoA). nih.govnih.gov Two primary routes lead to its increased production:
Inborn Errors of Leucine Metabolism : In deficiencies of the enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase, there is a buildup of its substrate, HMG-CoA, and the preceding intermediate, 3MGC-CoA. nih.gov This accumulated 3MGC-CoA can be reduced to form 3-methylglutaryl-CoA (3MG-CoA). nih.gov The enzyme carnitine acyltransferase then converts 3MG-CoA into 3-methylglutarylcarnitine. nih.gov
Mitochondrial Dysfunction : In conditions not directly affecting leucine metabolism but involving defects in aerobic energy production, a similar pathway is activated. nih.gov Impaired mitochondrial function can lead to the accumulation of acetyl-CoA, which is then diverted to produce trans-3MGC-CoA. nih.gov This intermediate is subsequently reduced to 3MG-CoA and esterified to form 3-methylglutarylcarnitine. nih.gov
Therefore, the presence of elevated 3-methylglutarylcarnitine can signify that mitochondrial energy metabolism is compromised, making it a valuable biomarker for a range of disease states beyond primary leucine metabolism defects. nih.gov Its detection can provide insights into the underlying pathophysiology of conditions where mitochondrial dysfunction is a contributing factor. nih.gov
Table 2: Conditions Associated with Elevated 3-Methylglutarylcarnitine
| Condition Category | Specific Examples | Pathophysiological Link |
| Inborn Errors of Metabolism | 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency nih.gov | Block in leucine catabolism leads to accumulation of trans-3MGC-CoA, which is converted to 3-methylglutarylcarnitine. nih.gov |
| TMEM70 deficiency nih.gov | An IEM associated with compromised mitochondrial energy metabolism where 3-methylglutarylcarnitine is present. nih.gov | |
| Chronic Diseases | Various forms of heart disease nih.gov | Disease-related defects in aerobic energy metabolism result in the diversion of acetyl-CoA to form 3-methylglutarylcarnitine. nih.gov |
| Acute Injuries | Gamma radiation exposure, paraquat (B189505) poisoning, traumatic brain injury nih.gov | Acute injury states manifest elevated levels of 3-methylglutarylcarnitine in blood and/or urine, likely due to mitochondrial stress. nih.gov |
Synthetic Methodologies and Chemical Biology Approaches
Total Synthesis of 3-Methylglutamic Acid-Containing Peptides
The availability of synthetically prepared, protected this compound stereoisomers is a prerequisite for their incorporation into peptides. This enables the total synthesis of complex natural products and novel bioactive molecules.
Solid-phase peptide synthesis (SPPS) is the standard method for assembling peptides, and the incorporation of this compound requires a building block compatible with this process. The most common SPPS chemistry utilizes Fmoc-protected amino acids. Therefore, synthetic routes are specifically designed to yield Fmoc-protected this compound derivatives, such as Fmoc-(2S,3R)-3-MeGlu(OtBu)-OH. researchgate.net The tert-butyl (OtBu) group serves as an acid-labile side-chain protecting group for the γ-carboxyl moiety, preventing it from interfering during peptide coupling reactions.
During SPPS, this protected building block is coupled to the growing peptide chain on a solid resin support using standard coupling reagents. The Fmoc group is removed with a mild base (e.g., piperidine) to deprotect the α-amino group for the next coupling cycle. This iterative process allows for the precise placement of the this compound residue within a desired peptide sequence. nih.govnih.gov
This compound is a key structural component of several complex bioactive natural products. A prominent example is the cyclic lipopeptide antibiotic daptomycin (B549167), which contains a single (2S, 3R)-3-methylglutamic acid (3-mGlu) residue. researchgate.netnih.gov This residue is critical for the antibiotic's potent activity against Gram-positive pathogens. nih.govnih.gov
The total synthesis of daptomycin and its analogues has been achieved using SPPS, where Fmoc-(2S,3R)-3-MeGlu(OtBu)-OH is incorporated as a key building block. hku.hkresearchgate.net These synthetic efforts have not only enabled the production of daptomycin itself but have also facilitated extensive structure-activity relationship (SAR) studies. By substituting the native 3-mGlu with other stereoisomers or synthetic analogues, researchers have confirmed that the specific (2S,3R) configuration is essential for biological activity. researchgate.netnih.gov For instance, analogues containing (2R,3R)-3-methylglutamic acid or the canonical glutamic acid were found to be inactive. researchgate.net
Beyond daptomycin, other natural products like the callipeltin family of cytotoxic marine peptides also contain this compound derivatives (specifically, 3-methylglutamine). researchgate.netjst.go.jp The asymmetric synthesis of the required (2S,3S)-3-Me-Gln building block is a critical step in the total synthesis of these complex molecules. researchgate.net
Solid-Phase Peptide Synthesis (SPPS) Strategies
Derivatization and Analog Development for Structure-Activity Relationship (SAR) Studies
The SAR of daptomycin has been extensively investigated by modifying the (2S, 3R)-3-methylglutamic acid residue. nih.govnih.gov These studies underscore the importance of both the methyl group and the free γ-carboxylate. To probe their roles, a series of daptomycin analogues were synthesized where the native 3-mGlu was replaced by other residues. hku.hknih.gov The results from these SAR studies are crucial for designing second-generation antibiotics with potentially improved properties or the ability to overcome bacterial resistance. researchgate.netnih.gov
Key findings from these studies include:
Replacement with Glutamic Acid: Substituting 3-mGlu with glutamic acid (removing the methyl group) results in a significant, often 8-fold, decrease in antibacterial activity, demonstrating the critical role of the methyl group. nih.gov
Modification of the Carboxylate: Replacing the γ-carboxylate with an amide, as in the (2S, 3R)-methylglutamine analogue, leads to a dramatic loss of activity. hku.hknih.gov This indicates that the negative charge of the carboxylate is essential, likely for calcium ion binding and subsequent conformational changes required for daptomycin's mechanism of action. nih.gov
Modification of the Methyl Group: Replacing the methyl group with a larger ethyl group, to give a (2S, 3R)-ethylglutamic acid analogue, also results in a substantial reduction in potency. hku.hknih.govnih.gov Similarly, an analogue with a dimethylglutamic acid at this position is also significantly less active. hku.hknih.gov
These findings collectively establish that the precise structure of the (2S, 3R)-3-methylglutamic acid residue, including its stereochemistry, the presence and size of the alkyl group at the C3 position, and the free γ-carboxylate, is finely tuned for optimal antibacterial activity in daptomycin. nih.govnih.gov
Table 2: Daptomycin Analogues for SAR Studies at the this compound Position
| Original Residue | Substituted Residue | Impact on Antibacterial Activity | Reference(s) |
|---|---|---|---|
| (2S, 3R)-3-Methylglutamic acid | (2S, 3R)-Methylglutamine | Dramatic loss of activity | nih.gov, hku.hk, nih.gov |
| (2S, 3R)-3-Methylglutamic acid | (2S, 3R)-Ethylglutamic acid | Substantial reduction in activity | nih.gov, hku.hk, nih.gov |
| (2S, 3R)-3-Methylglutamic acid | Dimethylglutamic acid | Substantial reduction in activity | nih.gov, hku.hk |
| (2S, 3R)-3-Methylglutamic acid | Glutamic Acid | Significant (e.g., 8-fold) reduction in activity | nih.gov |
| (2S, 3R)-3-Methylglutamic acid | (2R,3R)-3-Methylglutamic acid | Inactive | researchgate.net, nih.gov |
Pharmacological and Therapeutic Research Potential
Modulators of Glutamatergic Systems
3-Methylglutamic acid, particularly in its threo-isoform (threo-3-methylglutamate or T3MG), has been identified as a significant modulator of the glutamatergic system, the primary excitatory neurotransmitter network in the central nervous system. biocrick.comnih.govnih.gov Its pharmacological activity is not as a direct, potent agonist at the major ionotropic glutamate (B1630785) receptors, but rather as a selective inhibitor of specific glutamate transporters. biocrick.comnih.gov Research shows that T3MG acts as a poor agonist for ionotropic glutamate receptors, requiring high concentrations to elicit significant currents at N-methyl-D-aspartate (NMDA) receptors in cultured hippocampal neurons. biocrick.comnih.gov This subtlety makes it a valuable tool for dissecting the complex mechanisms of glutamatergic signaling.
The primary molecular targets of T3MG are the high-affinity, Na+-dependent excitatory amino acid transporters (EAATs), which are responsible for clearing glutamate from the synaptic cleft and maintaining low extracellular concentrations. nih.govnih.gov Specifically, T3MG is an inhibitor of EAAT2 and EAAT4, while being a weak inhibitor of EAAT1 and EAAT3. biocrick.comnih.gov This selectivity allows for the targeted study of EAAT2, the predominant transporter subtype in the brain, and EAAT4, which is highly expressed in the cerebellum. biocrick.comnih.gov
Table 1: Inhibitory Potency of (±)-threo-3-Methylglutamic Acid on Excitatory Amino Acid Transporter (EAAT) Subtypes
| EAAT Subtype | IC₅₀ (μM) | Inhibitory Effect |
|---|---|---|
| EAAT1 (Glast) | 1600 | Weak Inhibitor |
| EAAT2 (GLT-1) | 90 | Potent Inhibitor |
| EAAT3 (EAAC1) | 1080 | Weak Inhibitor |
| EAAT4 | 109 | Potent Inhibitor |
Data sourced from references biocrick.com. IC₅₀ represents the concentration required to inhibit 50% of the transporter activity.
The ability of this compound to selectively modulate glutamate transporter function presents a potential avenue for developing new therapeutic strategies for a range of neurological disorders. nih.gov Disturbances in glutamatergic signaling are a hallmark of many conditions, and targeting glutamate receptors and transporters is a primary focus of modern neuroscience drug discovery. nih.govnih.govnih.gov Since excess extracellular glutamate can lead to hyperexcitability and cell death (excitotoxicity), enhancing glutamate clearance is a logical therapeutic goal. nih.gov
While T3MG itself is primarily a research tool, its mechanism of action—inhibiting specific transporters—helps scientists understand how to finely tune glutamatergic activity. biocrick.comnih.gov By studying compounds like T3MG, researchers can elucidate the roles of individual transporter subtypes in both healthy and diseased states, paving the way for the design of novel drugs that can correct imbalances in glutamate homeostasis implicated in various psychiatric and neurological disorders. nih.govnih.gov
Chronic excitotoxicity and dysfunctional glutamate metabolism have been implicated in the pathophysiology of several neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and Alzheimer's disease. nih.govnih.gov Consequently, the glutamatergic system is a key target for disease-modifying treatments. nih.gov The development of pharmacological tools to probe this system is essential.
This compound contributes to this field by allowing for the specific investigation of EAAT2 and EAAT4 transporters. biocrick.comnih.gov For instance, the only approved drug for ALS for many years acts in part by modulating the glutamatergic system. nih.gov The ability to study the effects of inhibiting specific transporters with a tool like T3MG can help clarify their contribution to neurodegeneration and identify more precise targets for future therapies. biocrick.comnih.gov Research into related compounds has also highlighted the damaging effects of organic acid accumulation in the brain, which can compromise mitochondrial function and inhibit crucial enzymes, reinforcing the need to understand how molecules like this compound interact with neural systems. mdpi.comnih.gov
Development of Novel Therapeutic Strategies for Neurological Disorders
Antimicrobial Applications and Structure-Activity Relationships
Beyond its role in neuroscience research, the (2S,3R)-3-methylglutamic acid (3-mGlu) stereoisomer is a non-canonical amino acid that is a fundamental structural component of daptomycin (B549167), a potent, last-resort cyclic lipopeptide antibiotic. nih.govmdpi.comdrugbank.com Daptomycin is highly effective against infections caused by antibiotic-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.govresearchgate.net
The inclusion of 3-mGlu at position 12 of daptomycin's 13-amino acid structure is not incidental; it is crucial for the antibiotic's bactericidal activity. nih.govmdpi.com Both the carboxylate group and the methyl group of the 3-mGlu residue have been shown to be critical for its function. nih.gov Early biosynthetic studies and later total synthesis approaches confirmed that modifications at this position significantly impact the drug's potency. nih.govmdpi.com For example, replacing 3-mGlu with the more common glutamic acid (Glu) resulted in an 8-fold increase in the minimal inhibitory concentration (MIC), indicating a substantial loss of antibacterial efficacy. nih.gov Peptides with modifications at the 3-mGlu position have exhibited up to five times higher MIC values compared to the original daptomycin molecule. mdpi.com
The critical nature of the 3-mGlu residue has made it a focal point for structure-activity relationship (SAR) studies aimed at understanding daptomycin's mechanism and generating next-generation antibiotics. nih.govresearchgate.net These studies systematically replace (2S,3R)-3-methylglutamic acid with other natural or unnatural amino acids to observe the effect on antimicrobial potency.
The findings from these SAR studies are consistent and clear: slight alterations to the 3-mGlu residue are detrimental to daptomycin's function. The synthesis of daptomycin analogues where 3-mGlu was substituted with molecules like (2S,3R)-ethyl glutamic acid (eGlu), (2S,3R)-methyl glutamine (mGln), or 3,3-dimethyl-glutamic acid resulted in compounds with much-reduced antibacterial activity. nih.govnih.gov This underlines the strict spatial and chemical requirements at this position for effective interaction with the bacterial cell membrane and the calcium ions necessary for daptomycin's mechanism of action. nih.gov
Table 2: Impact of this compound (3-mGlu) Substitution on Daptomycin's Antimicrobial Activity
| Original Residue (Position 12) | Substituted Residue | Resulting Antimicrobial Activity | Reference |
|---|---|---|---|
| (2S,3R)-3-Methylglutamic acid | Glutamic acid (Glu) | Significantly reduced; 8-fold increase in MIC. | nih.gov |
| (2S,3R)-3-Methylglutamic acid | (2S,3R)-Ethyl glutamic acid (eGlu) | Much reduced antibacterial activity. | nih.govnih.gov |
| (2S,3R)-3-Methylglutamic acid | (2S,3R)-Methyl glutamine (mGln) | Much reduced antibacterial activity. | nih.govnih.gov |
| (2S,3R)-3-Methylglutamic acid | 3,3-Dimethyl-glutamic acid | Much reduced antibacterial activity. | nih.govnih.gov |
| (2S,3R)-3-Methylglutamic acid | (2R,3R)-3-Methylglutamic acid | Inactive. | nih.govresearchgate.net |
| (2S,3R)-3-Methylglutamic acid | (2S,4S)-4-Methylglutamic acid | Inactive. | researchgate.net |
MIC (Minimal Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.
Key Role in Daptomycin Antimicrobial Activity
Enzyme Inhibition and Drug Target Identification
The study of this compound has led to the identification of specific molecular targets, highlighting its potential in drug discovery and as a pharmacological probe. biocrick.comnih.gov As a standalone molecule, its most clearly defined targets are the excitatory amino acid transporters EAAT2 and EAAT4, for which it acts as a selective inhibitor. biocrick.comnih.govscbt.com This specificity is valuable, as research has shown it does not significantly affect other related enzymes; for instance, α-methylglutamic acid is neither a substrate nor an inhibitor of the bacterial enzyme glutamate racemase, an enzyme essential for building the peptidoglycan cell wall. nih.gov
In the context of drug target identification, T3MG's ability to selectively block certain glutamate transporters helps researchers validate these transporters as potential targets for treating neurological disorders characterized by glutamate dysregulation. biocrick.comnih.gov
Within the structure of daptomycin, the 3-mGlu residue is integral to the drug's ability to target the bacterial cell. nih.gov The antibiotic's mechanism involves a calcium-dependent binding to the bacterial cell membrane, leading to membrane depolarization and cell death. nih.govmdpi.com SAR studies have shown that the precise structure of 3-mGlu is essential for this process, likely by ensuring the correct conformation of the molecule for calcium binding and membrane insertion. nih.gov Therefore, while the ultimate target of daptomycin is the bacterial membrane, the 3-mGlu residue is a critical structural element that enables the drug to engage this target effectively, making it a key consideration in the design of new daptomycin-based antibiotics. nih.govresearchgate.net
Exploration of Novel Drug Targets
This compound and its various stereoisomers have emerged as valuable pharmacological tools for the exploration and characterization of novel drug targets. nih.gov Their structural similarity to the endogenous neurotransmitter glutamic acid allows them to interact with a range of biological molecules, including transporters and enzymes, thereby helping to elucidate the function and therapeutic potential of these targets.
Research has demonstrated that specific isomers of this compound exhibit distinct profiles of activity and selectivity, which is crucial for dissecting complex biological systems. For instance, (±)-threo-3-methylglutamate (T3MG) has been identified as a selective inhibitor of certain excitatory amino acid transporters (EAATs). nih.govbiocrick.com Specifically, T3MG inhibits the EAAT2 and EAAT4 subtypes with significantly greater potency than the EAAT1 and EAAT3 subtypes. nih.govbiocrick.com This selectivity makes T3MG an important experimental compound for investigating the physiological and pathological roles of EAAT2 and EAAT4, particularly in the cerebellum where EAAT4 is highly expressed. nih.gov While it acts as an inhibitor, T3MG can also induce substrate-like currents in oocytes expressing EAAT4, but not EAAT2. nih.gov In contrast to its effects on transporters, T3MG is a poor agonist at ionotropic glutamate receptors, requiring high concentrations to elicit significant currents at NMDA receptors. nih.govmedchemexpress.com
Furthermore, stereoisomers of this compound have been shown to be potent and selective agonists for kainate receptors, a subtype of ionotropic glutamate receptors. scbt.com This highlights the importance of stereochemistry in determining the pharmacological activity of this compound derivatives.
In the realm of enzymology, various forms of this compound have been utilized to probe the active sites of enzymes. For example, (2S, 3R)- and (2S, 3S)-3-methylglutamic acid act as competitive inhibitors of coenzyme B12-dependent glutamate mutase, an enzyme involved in the anaerobic degradation of glutamic acid in some bacteria. ias.ac.inias.ac.in These compounds bind to the active site of the mutase but are not rearranged, making them useful for studying the enzyme's mechanism. ias.ac.in Additionally, D-erythro-3-methylglutamic acid has been identified as a substrate for the D-glutamate-adding enzyme from Escherichia coli, which is involved in peptidoglycan biosynthesis. nih.gov
The significance of this compound as a structural component of a therapeutic agent is exemplified by the antibiotic daptomycin. frontiersin.orgresearchgate.net Daptomycin, a cyclic lipopeptide antibiotic, contains L-3-methylglutamic acid in its structure, which is crucial for its antibacterial activity against Gram-positive pathogens. frontiersin.orgresearchgate.netnih.gov The biosynthesis of this non-canonical amino acid is carried out by a specific glutamic acid 3-methyltransferase, an enzyme that represents a potential target for modifying daptomycin's structure and activity. researchgate.net
The diverse interactions of this compound with these biological targets underscore its utility in pharmacological research and the exploration of novel therapeutic strategies.
| Compound/Isomer | Target | Interaction | Potential Therapeutic Area/Research Application |
| (±)-threo-3-methylglutamate (T3MG) | Excitatory Amino Acid Transporter 2 (EAAT2) | Inhibitor nih.govbiocrick.com | Neuroscience, study of glutamate transport |
| (±)-threo-3-methylglutamate (T3MG) | Excitatory Amino Acid Transporter 4 (EAAT4) | Inhibitor, induces substrate-like currents nih.gov | Neuroscience, study of cerebellar function |
| (±)-threo-3-methylglutamate (T3MG) | Ionotropic Glutamate Receptors (NMDA) | Poor Agonist nih.govmedchemexpress.com | Tool for differentiating transporter vs. receptor effects |
| (2S, 3R)-3-Methylglutamic Acid | Kainate Receptors | Potent and Selective Agonist scbt.com | Neuroscience, study of kainate receptor function |
| (2S, 3R)- and (2S, 3S)-3-Methylglutamic Acid | Glutamate Mutase | Competitive Inhibitor ias.ac.inias.ac.in | Microbiology, enzymology |
| D-erythro-3-methylglutamic Acid | D-glutamate-adding enzyme (E. coli) | Substrate nih.gov | Antibacterial research |
| L-3-methylglutamic acid | Component of Daptomycin | Structural component essential for activity frontiersin.orgresearchgate.net | Infectious diseases (antibiotic development) |
Advanced Analytical Methodologies for 3 Methylglutamic Acid Research
Chromatographic Techniques
Chromatography, which separates mixtures based on the differential distribution of their components between a stationary and a mobile phase, is the cornerstone of 3-methylglutamic acid analysis.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of amino acids, including this compound, due to its high sensitivity and selectivity. anaquant.comresearchgate.net This method allows for the direct analysis of underivatized amino acids, which simplifies sample preparation and reduces potential errors from derivatization steps. chem-agilent.comlcms.cz
Several LC-MS/MS strategies have been developed. One approach utilizes an ion-pairing reagent, such as heptafluorobutyric acid (HFBA), to achieve baseline separation of highly hydrophilic compounds on a C18 column, thereby preventing interference between related amino acids. chem-agilent.com Another strategy employs mixed-mode chromatography columns, which combine multiple retention mechanisms to separate a wide range of amino acids, including isomers like leucine (B10760876) and isoleucine, in a single run without derivatization or ion-pairing agents. lcms.cz The use of Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer enhances the specificity and sensitivity of quantification by monitoring specific precursor-to-product ion transitions. anaquant.com
A significant challenge in the LC-MS/MS analysis of glutamic acid and its derivatives is the potential for in-source cyclization to form pyroglutamic acid within the electrospray ionization (ESI) source. nih.gov This artifact can lead to inaccurate quantification. To mitigate this, it is essential to use chromatographic conditions that separate this compound from its potential pyroglutamic acid artifact and to optimize mass spectrometer source conditions, such as the fragmentor voltage. nih.gov
Table 1: Examples of LC-MS/MS Methods for Amino Acid Analysis
| Feature | Method 1 | Method 2 | Method 3 |
| Principle | Ion-Pairing LC-MS/MS chem-agilent.com | Mixed-Mode LC-MS/MS lcms.cz | MicroLC-MS/MS sciex.com |
| Derivatization | Not required | Not required | Not required |
| Separation | Ion-pairing with HFBA on a C18 column | Mixed-mode column (e.g., Intrada Amino Acid) | ACE 3 AQ column |
| Key Advantage | Baseline separation of hydrophilic amino acids | Quantification of numerous (e.g., 47) amino acids in a single run, including isomers | Rapid analysis time (e.g., 10 minutes) |
| Potential Issue | Ion-pairing reagents can contaminate the MS system | Requires specialized column | Lower resolution for complex isomer groups compared to specialized methods |
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) offers a sensitive alternative for quantifying amino acids. This technique requires derivatization of the amino acid with a fluorescent tag prior to analysis. mdpi.com A common derivatizing agent is dansyl chloride, which reacts with the primary amine group of this compound to yield a highly fluorescent derivative. mdpi.com Another agent used for amino acid analysis is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). oup.com
The separation is typically achieved using a reversed-phase column (e.g., C18). mdpi.com While HPLC-FLD is highly sensitive, its selectivity can be lower than that of mass spectrometry-based methods. nih.gov Co-eluting compounds in complex biological samples can interfere with the analyte peak, potentially leading to overestimation of the concentration. nih.gov Furthermore, retention times in HPLC-FLD analysis can be sensitive to minor variations in the mobile phase composition, requiring careful control of chromatographic conditions. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust technique for metabolic profiling. However, due to the low volatility and polar nature of amino acids like this compound, a derivatization step is mandatory to make them amenable to GC analysis. sigmaaldrich.com This process replaces active hydrogens on the functional groups with nonpolar moieties, increasing volatility. sigmaaldrich.com
Several derivatization strategies are available. A common approach involves a two-step process: oximation with methoxyamine to stabilize the keto group, followed by silylation with reagents like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to create trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. sigmaaldrich.comnih.gov Another effective class of reagents is the alkyl chloroformates, such as methyl chloroformate (MCF), which react with both amine and carboxylic acid groups. springernature.com
GC-MS provides excellent chromatographic resolution, especially when using capillary columns, and the resulting mass spectra contain characteristic fragmentation patterns that allow for confident identification. oup.com However, the derivatization process can be complex and may introduce artifacts. For instance, some glutamic acid-containing compounds can undergo intramolecular conversion to pyroglutamate (B8496135) derivatives during certain derivatization procedures. nih.gov
Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids
| Reagent Class | Specific Reagent(s) | Derivative Formed | Reference(s) |
| Silylating Agents | MSTFA, MTBSTFA | TMS, TBDMS | sigmaaldrich.comnih.gov |
| Acylating Agents | Pentafluoropropionic Anhydride (PFPA) | PFP | nih.gov |
| Alkyl Chloroformates | Methyl Chloroformate (MCF) | Methoxycarbonyl (MOC) esters | springernature.com |
| Combined | Isobutyloxycarbonylation (isoBOC) + Silylation | isoBOC-TBDMS/TMS | oup.com |
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Other Spectrometric and Electrophoretic Approaches
Beyond mainstream chromatographic methods, other techniques offer unique advantages for this compound research. Capillary Electrophoresis (CE) coupled to mass spectrometry (CE-MS) is particularly well-suited for the analysis of small, charged molecules like amino acids. mdpi.comugr.es CE separates ions based on their electrophoretic mobility in an electric field, providing high separation efficiency and short analysis times. ugr.es This technique is especially powerful for separating isomers, a key challenge in the analysis of compounds like this compound and its structural isomers. ugr.es The use of online preconcentration strategies, such as field-amplified sample stacking (FASS), can significantly improve the detection limits. ugr.es
Considerations for Derivatization and Sample Preparation in Complex Biological Matrices
The analysis of this compound in biological matrices such as plasma, urine, or tissue extracts requires careful sample preparation to remove interfering substances like proteins, lipids, and salts. mdpi.com
Sample Preparation: Common techniques include protein precipitation using organic solvents like methanol (B129727) or acetonitrile, followed by centrifugation. sciex.comshimadzu.com Solid-Phase Extraction (SPE) offers a more selective cleanup by using a sorbent material to retain either the analyte or the interferences, effectively purifying and concentrating the sample. researchgate.net Stepwise extraction procedures, using solvents of different polarities, can also be employed to isolate and enrich the amino acid fraction from a complex sample.
Derivatization: As discussed, derivatization is often necessary, particularly for GC-MS and HPLC-FLD. mdpi.comsigmaaldrich.com The ideal derivatization reaction should be rapid, quantitative, and yield a single, stable product with improved analytical characteristics. For LC-MS/MS, derivatization can be used to improve chromatographic retention and ionization efficiency, though many modern methods now favor direct analysis to avoid the extra step and potential for artifacts. researchgate.netlcms.cz It is crucial to be aware of potential side reactions, such as the cyclization of glutamic acid derivatives, which can compromise analytical accuracy. nih.govnih.gov
Method Validation and Inter-Platform Comparison for Accurate Quantification
To ensure the reliability of quantitative data, any analytical method used for this compound research must be rigorously validated. Validation assesses key performance characteristics, including linearity, accuracy, precision (both intra- and inter-assay), selectivity, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), and recovery. mdpi.comnih.gov Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidelines for bioanalytical method validation. jppres.com
Inter-platform comparisons are essential for understanding the strengths and weaknesses of different analytical approaches. A comparative study on the neurotoxin β-N-methylamino-L-alanine (BMAA), an isomer of this compound, found that while HPLC-FLD was sensitive, it was prone to overestimation in complex cyanobacterial samples due to co-eluting interferences. nih.gov In contrast, LC-MS/MS methods (both with and without derivatization) demonstrated superior selectivity, detecting the analyte only in a positive control sample. nih.gov This highlights the importance of the confirmatory power of mass spectrometry, especially when analyzing trace levels of an analyte in a complex matrix. While LC-MS/MS is often considered the gold standard for its specificity and sensitivity, GC-MS remains a powerful tool, particularly for its high resolving power and the existence of extensive mass spectral libraries for compound identification. nih.govresearchgate.net The choice of method ultimately depends on the specific research question, the required sensitivity, the available instrumentation, and the complexity of the sample matrix.
Q & A
Q. What experimental strategies resolve contradictions in reported biological activity of this compound across in vitro vs. in vivo models?
- Methodological Answer : Discrepancies may arise from differences in bioavailability, metabolic conversion, or model-specific pathways. Use pharmacokinetic profiling (e.g., AUC, ) to compare tissue distribution. Isotope tracing (C-labeled 3-ME-GLU) can track metabolic fate in vivo. Employ knock-out animal models (e.g., glutamate transporter-deficient mice) to isolate target mechanisms. Meta-analysis of existing data with subgroup stratification (e.g., dose, species) helps identify confounding variables .
Q. What guidelines ensure ethical reporting of this compound research, particularly in preclinical studies?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies: report sample size justification, randomization, blinding, and exclusion criteria. For in vitro work, follow MIAME standards (minimum information about a microarray experiment). Disclose conflicts of interest, including reagent sourcing (e.g., commercial vs. in-house synthesis). Publish negative results in repositories like Zenodo to counteract publication bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
